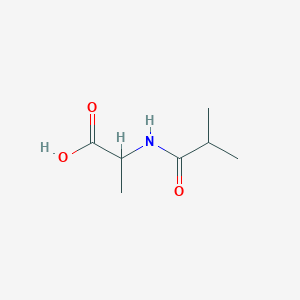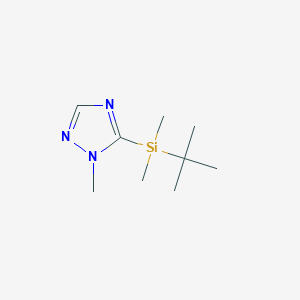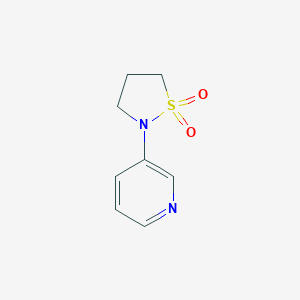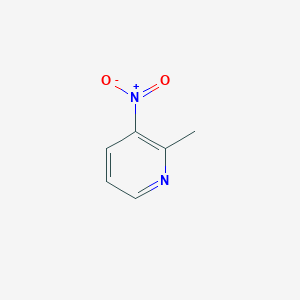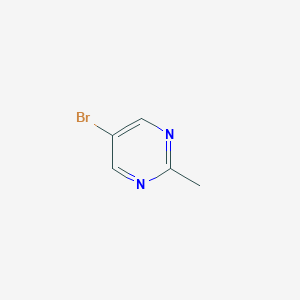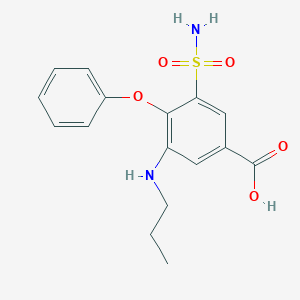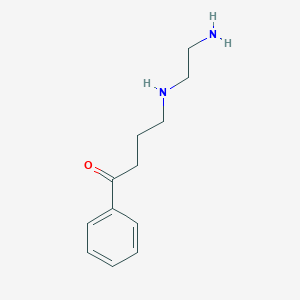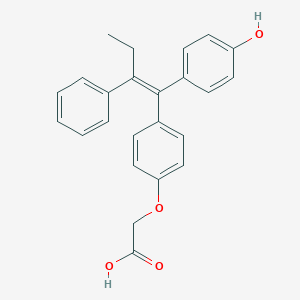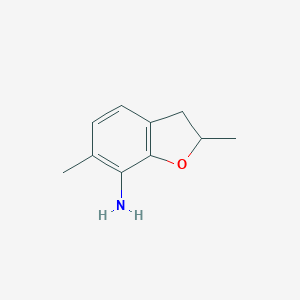
2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine, also known as 7,8-Dihydro-6-hydroxy-2,6-dimethyl-4H-1-benzofuran-3-carboxamide, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine exhibits various biochemical and physiological effects in the body. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. This compound has also been found to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine in lab experiments is its ability to exhibit various biological activities. This compound has been found to have antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine. One potential area of research is the development of new therapeutic agents based on this compound. It may also be possible to modify the structure of this compound to improve its solubility and other properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine involves the reaction of 2,6-dimethyl-4-hydroxybenzaldehyde with 3-amino-2-hydroxybenzoic acid in the presence of a dehydrating agent. The resulting product is then treated with an acid catalyst to obtain the final compound.
Applications De Recherche Scientifique
2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
150330-34-0 |
|---|---|
Nom du produit |
2,6-Dimethyl-2,3-dihydrobenzofuran-7-amine |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2,6-dimethyl-2,3-dihydro-1-benzofuran-7-amine |
InChI |
InChI=1S/C10H13NO/c1-6-3-4-8-5-7(2)12-10(8)9(6)11/h3-4,7H,5,11H2,1-2H3 |
Clé InChI |
FJTSFOXPCMGFID-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C(=C(C=C2)C)N |
SMILES canonique |
CC1CC2=C(O1)C(=C(C=C2)C)N |
Synonymes |
7-Benzofuranamine, 2,3-dihydro-2,6-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



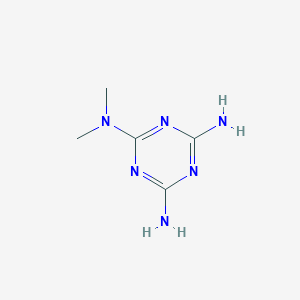
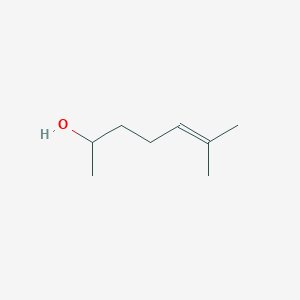
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
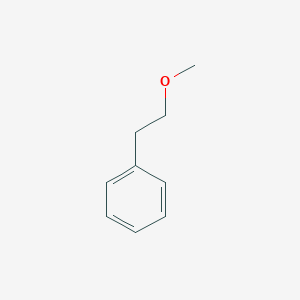
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
